molecular formula C13H13N5O3S B2705395 2-methyl-6-(3-oxo-4-(thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2320150-57-8

2-methyl-6-(3-oxo-4-(thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2705395
CAS No.: 2320150-57-8
M. Wt: 319.34
InChI Key: LQKDXLOUHAXSLV-UHFFFAOYSA-N
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Description

2-methyl-6-(3-oxo-4-(thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, a thiazole ring, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(3-oxo-4-(thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step might involve nucleophilic substitution reactions.

    Attachment of the thiazole ring: This could be done through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperazine moiety.

    Reduction: Reduction reactions might target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially on the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-methyl-6-(3-oxo-4-(thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-(3-oxo-4-(thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one: Similar in structure but with variations in the substituents.

    Pyridazinone derivatives: Compounds with a pyridazinone core but different functional groups.

    Thiazole-containing compounds: Molecules featuring a thiazole ring, often with diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-methyl-6-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3S/c1-16-10(19)3-2-9(15-16)12(21)17-5-6-18(11(20)8-17)13-14-4-7-22-13/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKDXLOUHAXSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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